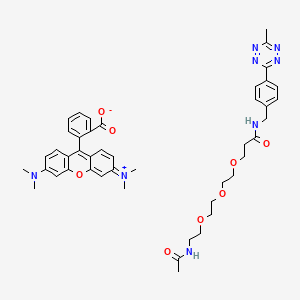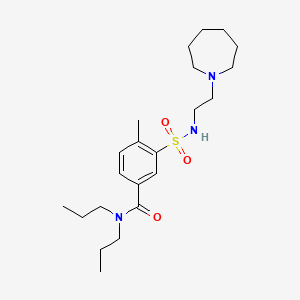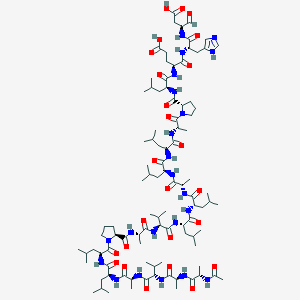
Ac-AAVALLPAVLLALLAP-LEHD-CHO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-AAVALLPAVLLALLAP-LEHD-CHO is a synthetic peptide that functions as a caspase inhibitor, specifically targeting caspases 4, 5, and 9 . Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis) and inflammation. This compound has demonstrated protective effects in MCF-7 cells treated with Neocarzinostatin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-AAVALLPAVLLALLAP-LEHD-CHO involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Deprotection: Removal of protecting groups from the amino acids to allow for subsequent coupling reactions.
Cleavage from Resin: The completed peptide is cleaved from the resin using a suitable reagent, such as trifluoroacetic acid (TFA).
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
Ac-AAVALLPAVLLALLAP-LEHD-CHO primarily undergoes hydrolysis and enzymatic reactions due to its peptide nature. It is designed to inhibit caspase activity, preventing the cleavage of specific peptide bonds within the caspase enzymes .
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under mild conditions.
Enzymatic Reactions: Interaction with caspases in biological systems, typically under physiological conditions (pH 7.4, 37°C).
Major Products Formed
The major products formed from the reactions of this compound are the hydrolyzed peptide fragments resulting from the inhibition of caspase activity .
Scientific Research Applications
Ac-AAVALLPAVLLALLAP-LEHD-CHO has several scientific research applications, including:
Apoptosis Research: Used to study the inhibition of caspases and their role in apoptosis, providing insights into cell death mechanisms.
Cancer Research: Investigated for its protective effects in cancer cells, such as MCF-7 cells, treated with chemotherapeutic agents.
Inflammation Studies: Utilized to explore the role of caspases in inflammatory processes and potential therapeutic interventions.
Drug Development: Serves as a lead compound for developing new caspase inhibitors with improved efficacy and specificity.
Mechanism of Action
Ac-AAVALLPAVLLALLAP-LEHD-CHO exerts its effects by binding to the active sites of caspases 4, 5, and 9, thereby inhibiting their proteolytic activity . This inhibition prevents the cleavage of specific substrates involved in apoptosis and inflammation pathways, ultimately leading to reduced cell death and inflammation .
Comparison with Similar Compounds
Similar Compounds
Ac-AAVALLPAVLLALLAP-VEID-CHO: Inhibits caspase 6 and shows protective effects in similar contexts.
IETD-CHO: Functions as a potent inhibitor of caspase-8.
Z-DEVD-FMK: A selective, irreversible inhibitor of caspase-3, also inhibiting caspases 6, 7, 8, and 10.
Uniqueness
Ac-AAVALLPAVLLALLAP-LEHD-CHO is unique in its ability to target multiple caspases (4, 5, and 9) simultaneously, providing broader inhibition of apoptosis and inflammation pathways compared to compounds that target a single caspase .
Properties
Molecular Formula |
C97H162N22O25 |
|---|---|
Molecular Weight |
2036.5 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C97H162N22O25/c1-46(2)34-65(110-90(137)70(39-51(11)12)114-95(142)78(54(17)18)117-83(130)59(23)103-92(139)73-28-27-33-119(73)97(144)72(40-52(13)14)115-91(138)68(37-49(7)8)109-81(128)57(21)104-94(141)77(53(15)16)116-82(129)58(22)101-79(126)55(19)100-61(25)121)85(132)102-56(20)80(127)108-67(36-48(5)6)89(136)111-66(35-47(3)4)86(133)105-60(24)96(143)118-32-26-29-74(118)93(140)113-69(38-50(9)10)88(135)107-64(30-31-75(122)123)84(131)112-71(41-62-43-98-45-99-62)87(134)106-63(44-120)42-76(124)125/h43-60,63-74,77-78H,26-42H2,1-25H3,(H,98,99)(H,100,121)(H,101,126)(H,102,132)(H,103,139)(H,104,141)(H,105,133)(H,106,134)(H,107,135)(H,108,127)(H,109,128)(H,110,137)(H,111,136)(H,112,131)(H,113,140)(H,114,142)(H,115,138)(H,116,129)(H,117,130)(H,122,123)(H,124,125)/t55-,56-,57-,58-,59-,60-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,77-,78-/m0/s1 |
InChI Key |
KOWOPYCBCABWCX-CXIVKAHCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C=O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



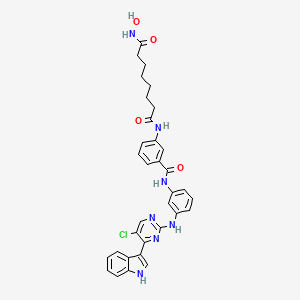


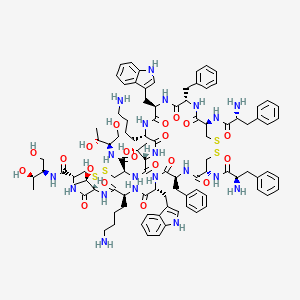


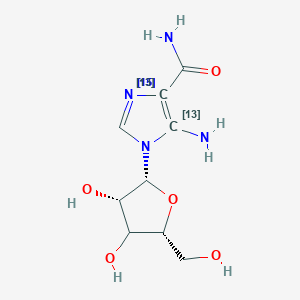
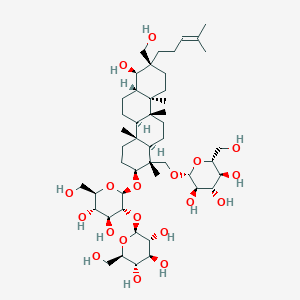
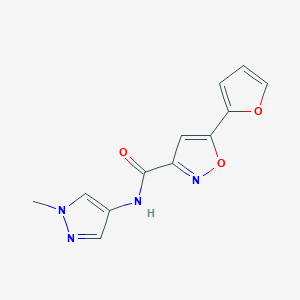
![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide](/img/structure/B12383852.png)
![disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12383855.png)
